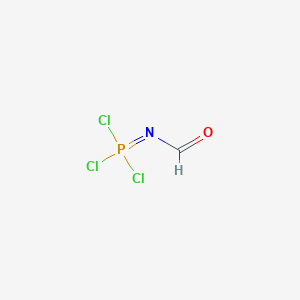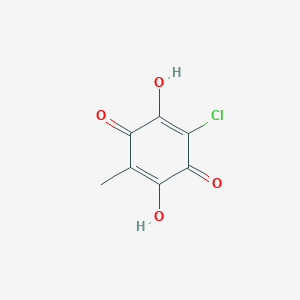
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C7H5ClO4. It belongs to the class of benzoquinones, which are known for their diverse chemical reactivity and applications in various fields. This compound is characterized by the presence of a chlorine atom, two hydroxyl groups, and a methyl group attached to the benzoquinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone typically involves the chlorination of 3,6-dihydroxy-5-methyl-1,4-benzoquinone. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. It interacts with various molecular targets, including enzymes and cellular components, through electron transfer processes. These interactions can lead to the generation of reactive oxygen species (ROS) and other reactive intermediates, which can exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use as an oxidizing agent.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure but lacks the chlorine and methyl groups.
2,5-Di-tert-butyl-3,6-dihydroxy-1,4-benzoquinone: Contains bulky tert-butyl groups, affecting its reactivity.
Uniqueness
2-Chloro-3,6-dihydroxy-5-methyl-1,4-benzoquinone is unique due to the presence of the chlorine atom and methyl group, which influence its chemical reactivity and biological activity. These substituents can affect the compound’s redox potential, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63647-58-5 |
|---|---|
Molekularformel |
C7H5ClO4 |
Molekulargewicht |
188.56 g/mol |
IUPAC-Name |
2-chloro-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h9,12H,1H3 |
InChI-Schlüssel |
XVNLZDRCJUNZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


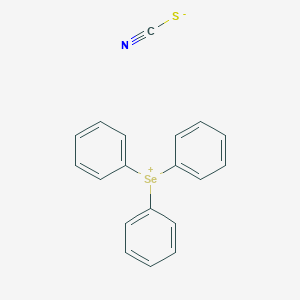

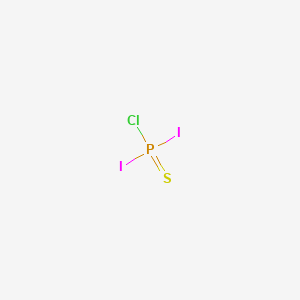
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
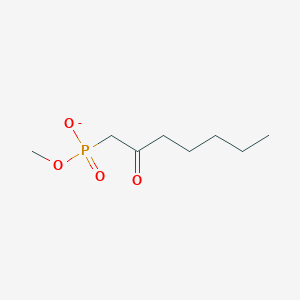
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)

![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)



![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)
